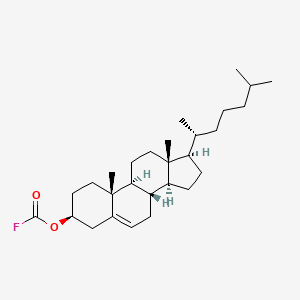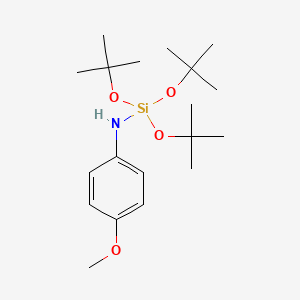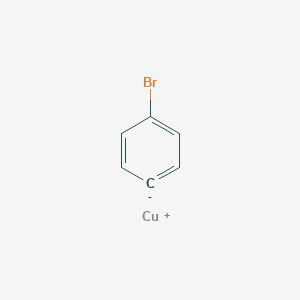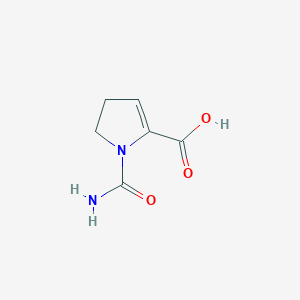![molecular formula C12H14ClNO2S B14470141 {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride CAS No. 65839-27-2](/img/structure/B14470141.png)
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride is an organic compound characterized by its unique structural features. This compound contains a carbamyl chloride group, which is known for its reactivity, making it a valuable intermediate in various chemical syntheses. The presence of a sulfanyl group attached to a phenylpropan-2-yl moiety adds to its chemical versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride typically involves the reaction of 2-methyl-1-oxo-1-phenylpropan-2-yl sulfanyl with phosgene (carbonyl chloride). The reaction is carried out under controlled conditions to ensure the selective formation of the carbamyl chloride group. The reaction is usually performed in an inert solvent such as dichloromethane or chloroform, at low temperatures to prevent side reactions.
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous flow of reactants through a reactor system. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product while minimizing the risk of hazardous by-products.
化学反応の分析
Types of Reactions
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbamyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.
Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous bases, leading to the formation of the corresponding amine and carbon dioxide.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Solvents: Dichloromethane, chloroform, water.
Major Products Formed
Ureas: Formed by the reaction with amines.
Carbamates: Formed by the reaction with alcohols.
Thiocarbamates: Formed by the reaction with thiols.
Sulfoxides and Sulfones: Formed by the oxidation of the sulfanyl group.
科学的研究の応用
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride involves its reactivity towards nucleophiles. The carbamyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acylating agent. The sulfanyl group can participate in redox reactions, further diversifying its chemical behavior.
類似化合物との比較
Similar Compounds
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamate: Similar structure but with a carbamate group instead of a carbamyl chloride group.
{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}thiocarbamate: Contains a thiocarbamate group, offering different reactivity.
2-Methyl-1-oxo-1-phenylpropan-2-yl sulfanyl chloride: Lacks the carbamyl group, leading to different chemical properties.
Uniqueness
The presence of both a carbamyl chloride group and a sulfanyl group in {[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride makes it a unique compound with versatile reactivity. This dual functionality allows it to participate in a wide range of chemical reactions, making it valuable in synthetic chemistry and various research applications.
特性
CAS番号 |
65839-27-2 |
|---|---|
分子式 |
C12H14ClNO2S |
分子量 |
271.76 g/mol |
IUPAC名 |
N-[(2-methyl-1-oxo-1-phenylpropan-2-yl)sulfanylmethyl]carbamoyl chloride |
InChI |
InChI=1S/C12H14ClNO2S/c1-12(2,17-8-14-11(13)16)10(15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3,(H,14,16) |
InChIキー |
NBBALGACRWAMKC-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(=O)C1=CC=CC=C1)SCNC(=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)




